molecular formula C21H18O14 B1673243 Hibifolin CAS No. 55366-56-8

Hibifolin

Número de catálogo B1673243
Número CAS: 55366-56-8
Peso molecular: 494.4 g/mol
Clave InChI: KHVMAMXQPVHXTJ-ORYXKJSJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hibifolin is a flavonol glycoside . It has been found to prevent beta-amyloid-induced neurotoxicity in vitro . The systematic IUPAC name for Hibifolin is (2S,3S,4S,5R,6S)-6-{[2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4-oxo-4H-1-benzopyran-8-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid .


Molecular Structure Analysis

Hibifolin has a molecular formula of C21H18O14 . Its average mass is 494.359 Da and its monoisotopic mass is 494.069641 Da .


Chemical Reactions Analysis

Hibifolin has been identified as a potential inhibitor of adenosine deaminase (ADA), with a Ki of 49.92 μM . It has also been found to inhibit Sortase A (SrtA) activity .


Physical And Chemical Properties Analysis

Hibifolin is a powder . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Hibifolin has been identified as a natural inhibitor of Sortase A (SrtA), a key enzyme involved in the virulence of Staphylococcus aureus, including methicillin-resistant strains (MRSA). It has been shown to attenuate the pathogenicity of S. aureus by inhibiting SrtA activity, reducing bacterial adhesion, invasion, and biofilm formation . This suggests its potential use as an adjuvant therapy for bacterial infections.

Neuroprotective Effects in Alzheimer’s Disease

Research indicates that Hibifolin may have protective effects against beta-amyloid-induced neurotoxicity, which is implicated in the development of Alzheimer’s disease. Hibifolin’s application in primary cortical neurons has shown to prevent cell death and suppress DNA fragmentation induced by beta-amyloid . This points to its potential as a drug or food supplement for treating neurodegenerative diseases.

Cardioprotective Agent in Myocardial Ischemic Injury

Hibifolin has been studied for its role in myocardial ischemic injury. Although specific studies on Hibifolin’s direct impact on myocardial ischemia are limited, its known anti-inflammatory and antioxidant properties suggest it could be beneficial in reducing myocardial damage during ischemic events .

Cerebral Ischemic Injury

Similar to its cardioprotective potential, Hibifolin’s anti-inflammatory and antioxidant activities may offer therapeutic benefits in cerebral ischemic injury. Its ability to prevent cellular damage and death in the brain could be crucial in treating conditions like stroke .

Anti-inflammatory Activities

Hibifolin exhibits significant anti-inflammatory activities. It has been shown to protect against pro-inflammatory responses and oxidative stress in acute lung injury models. Hibifolin’s modulation of antioxidative enzymes and the AMPK2/Nrf-2 pathway highlights its potential as a therapeutic agent for inflammatory diseases .

Antioxidant Properties

The compound’s strong antioxidant properties have been leveraged in various studies, indicating its potential to combat oxidative stress-related pathologies. Hibifolin’s ability to enhance antioxidative enzyme activity could be applied in the treatment of diseases where oxidative stress is a contributing factor .

Inhibition of Arachidonic Acid Metabolism

Hibifolin has been found to inhibit the metabolism of arachidonic acid, which is a key process in the inflammatory response. This activity suggests its use in the treatment of conditions associated with inflammation and pain .

Adjuvant Therapy for Lung Infections

In addition to its antibacterial activity, Hibifolin has shown promise in protecting against lung infections. Its ability to improve survival rates in pneumonia-induced models in mice indicates its potential as an adjuvant therapy for lung infections .

Safety And Hazards

Hibifolin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Direcciones Futuras

Hibifolin has been found to attenuate the pathogenicity of Staphylococcus aureus by directly targeting Sortase A (SrtA), which may be utilized in the future as adjuvant therapy for S. aureus infections . It has also been found to enhance the antibacterial activity of Cefotaxime .

Propiedades

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O14/c22-6-2-1-5(3-7(6)23)16-13(28)11(26)10-8(24)4-9(25)17(18(10)33-16)34-21-15(30)12(27)14(29)19(35-21)20(31)32/h1-4,12,14-15,19,21-25,27-30H,(H,31,32)/t12-,14-,15+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVMAMXQPVHXTJ-ORYXKJSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203913
Record name Hibifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hibifolin

CAS RN

55366-56-8
Record name Hibifolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55366-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hibifolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055366568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hibifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HIBIFOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR6MS62GTB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hibifolin
Reactant of Route 2
Hibifolin
Reactant of Route 3
Hibifolin
Reactant of Route 4
Hibifolin
Reactant of Route 5
Hibifolin
Reactant of Route 6
Hibifolin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.